4-Methyl-2,3-dihydrofuran
Overview
Description
4-Methyl-2,3-dihydrofuran is a chemical compound with the molecular formula C5H8O . It has a molecular weight of 84.12 . The IUPAC name for this compound is 4-methyl-2,3-dihydrofuran .
Synthesis Analysis
2,3-Dihydrofurans, which include 4-Methyl-2,3-dihydrofuran, are intermediates in the Feist–Benary synthesis of furans from α-halogen ketones and β-dicarbonyl compounds . The 2,3-dihydrofuran ring can be synthesized by several methods, usually involving cyclization or cycloaddition reactions of carbonyl compounds using metal-containing catalysts .Molecular Structure Analysis
The molecular structure of 4-Methyl-2,3-dihydrofuran can be represented by the InChI code: 1S/C5H8O/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Scientific Research Applications
Chemical Synthesis and Crystallographic Analysis
4-Methyl-2,3-dihydrofuran derivatives are utilized in chemical synthesis, such as in the creation of dihydrofuran carbonitrile derivatives. These compounds have been synthesized and analyzed using X-ray crystallography, demonstrating coordinated compliance with chloro-methyl and bromo-methyl exchange rules (Rajni Swamy et al., 2020). Such research expands the understanding of molecular structures and interactions in chemical compounds.
Potential in Biofuel Development
Research into dihydrofurans includes their evaluation as components in biofuels. For instance, studies on 2,5-dimethyltetrahydrofuran and related oxolanes suggest potential for clean-burning biofuel applications, though challenges such as intermediate aldehyde formation may exist (Simmie, 2012).
Catalytic Processes and Synthetic Utility
4-Methyl-2,3-dihydrofuran derivatives have shown utility in various catalytic processes and synthetic applications. For example, the synthesis of 4-bromo-2,3-dihydrofurans using Cu-catalyzed intramolecular cyclization illustrates their usefulness in creating non-aromatic heterocycles with coupling handles (An et al., 2021). Additionally, the use of 2-methyltetrahydrofuran (2-MeTHF) from renewable resources in organic synthesis highlights their environmental and industrial relevance (Pace et al., 2012).
Applications in Organic Chemistry
These compounds also find applications in organic chemistry, such as in the organocatalytic C(sp3)-H functionalization of dihydrofuran derivatives, demonstrating their role in creating biologically important substances (Shen et al., 2019). This exemplifies the versatility and importance of 4-methyl-2,3-dihydrofuran in synthesizing complex organic molecules.
Quantum Chemical Calculations
Furthermore, quantum chemical calculations have been employed to understand the thermal isomerization reactions of dihydrofuran derivatives, providing insights into their molecular behavior and reaction mechanisms (Brea et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-methyl-2,3-dihydrofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-2-3-6-4-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGYRFWKBWPRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187879 | |
Record name | 4-Methyl-2,3-dihydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2,3-dihydrofuran | |
CAS RN |
34314-83-5 | |
Record name | 2,3-Dihydro-4-methylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34314-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2,3-dihydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2,3-dihydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2,3-dihydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYL-2,3-DIHYDROFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPC854280M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3-Dihydro-4-methylfuran | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040584 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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